molecular formula C8H12ClN B1281035 3,4-Dimethylaniline hydrochloride CAS No. 7356-54-9

3,4-Dimethylaniline hydrochloride

Cat. No. B1281035
CAS RN: 7356-54-9
M. Wt: 157.64 g/mol
InChI Key: OYZCOOMMDVDZNW-UHFFFAOYSA-N
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Description

3,4-Dimethylaniline is a simple aromatic amine known for its carcinogenic properties. Studies have shown that it can increase the incidence of pituitary gland tumors in rats when ingested. Additionally, related compounds have been observed to cause regression of spontaneous mammary tumors in mice and produce tumors when implanted in the bladders of mice .

Synthesis Analysis

The synthesis of 3,4-Dimethylaniline and its derivatives has been explored in various studies. An improved process for synthesizing 3,5-Dimethylaniline from 2,4-dimethylaniline has been reported, which involves fewer steps and results in a high yield and purity of the final product . Moreover, the synthesis of sulfonated derivatives of 3,4-Dimethylaniline has been achieved through reactions involving hydrogensulfate salts, sulfuric acid, and amidosulfuric acid, leading to various sulfonic acids .

Molecular Structure Analysis

The molecular structure of 3,4-Dimethylaniline derivatives has been studied through the synthesis of compounds such as methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate. This synthesis involves a five-step process starting from 2,4-dimethylaniline and includes reactions like N-alkylation, carbamoylation, and intramolecular cyclization .

Chemical Reactions Analysis

The chemical behavior of 3,4-Dimethylaniline includes its ability to undergo sulfonation to produce various sulfonic acids. These reactions are important for the synthesis of sulfonated derivatives, which have different properties and potential applications . Additionally, the biodegradation pathway of 2,4-dimethylaniline, a related compound, has been monitored using electrochemical methods, revealing a degradation pathway that includes oxidative deamination and the formation of a 3-methylcatechol intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethylaniline and its derivatives are influenced by their molecular structure and the functional groups present. The synthesis and degradation studies provide insights into the reactivity and stability of these compounds. For instance, the ability of Pseudomonas species to utilize 2,4-dimethylaniline as a nitrogen and carbon source indicates its chemical versatility and potential for bioremediation . The high yield and purity achieved in the improved synthesis of 3,5-Dimethylaniline suggest that the physical properties of the compound are conducive to industrial-scale production .

Scientific Research Applications

Metabolism and Carcinogenic Properties

  • 3,4-Dimethylaniline has been studied for its carcinogenic properties. Research indicates that it increases the incidence of pituitary gland tumors in rats and is involved in the metabolism of its N-acetyl derivative in these animals (Boyland & Sims, 1959).

Synthesis and Chemical Processes

  • The compound serves as a key intermediate in the synthesis of certain chemicals. For instance, it's used in the synthesis of 3,4-dimethyl-2-iodobenzoic acid, which is a critical component for preparing vascular disrupting agents (Shaojie, 2011).
  • 3,4-Dimethylaniline can be prepared through catalytic hydrogenation using Raney nickel catalyst, achieving high purity and reactant conversion rates (Chen, 2012).

Biological Degradation Monitoring

  • The biological degradation of related compounds like 2,4-dimethylaniline, a recalcitrant degradant of certain pesticides, has been examined. Techniques like cyclic voltammetry have been used to monitor this degradation process, revealing the role of certain bacterial species in utilizing these compounds as nitrogen and carbon sources (Brimecombe, Fogel, & Limson, 2006).

Nonlinear Optical Behavior

  • Investigations into the nonlinear optical behavior of derivatives of 3,4-dimethylaniline have been conducted. Studies have synthesized specific compounds and analyzed their crystal structures and linear optical characteristics, contributing to the understanding of their second-order nonlinear optical behavior (Unver, Karakas, & Durlu, 2010).

Adsorption and Environmental Impact

  • Research has also been done on the adsorption capabilities of 3,4-dimethylaniline using biochar-titanium dioxide composites. This study aims to understand the adsorption mechanisms of aniline compounds, crucial for environmental remediation (Abodif et al., 2020).

Safety And Hazards

3,4-Dimethylaniline is considered hazardous. It is harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is also a suspected carcinogen .

properties

IUPAC Name

3,4-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)5-7(6)2;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZCOOMMDVDZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylaniline hydrochloride

CAS RN

7356-54-9
Record name NSC53527
Source DTP/NCI
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Record name 3,4-dimethylaniline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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